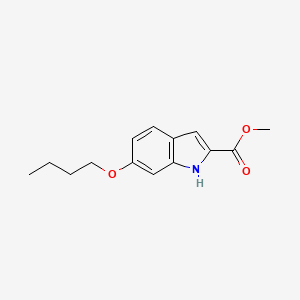
methyl 6-butoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-butoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-butoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this compound, the starting materials would include a suitable butoxy-substituted phenylhydrazine and an appropriate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-butoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols or other reduced derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 6-butoxy-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-butoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl indole-6-carboxylate
Uniqueness
Methyl 6-butoxy-1H-indole-2-carboxylate is unique due to its specific butoxy substitution, which can influence its chemical reactivity and biological activity compared to other indole derivatives . This substitution can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Biological Activity
Methyl 6-butoxy-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the indole-2-carboxylic acid derivative class, which has been shown to exhibit various biological activities. The structure features an indole core, which is known for its ability to chelate metal ions, enhancing interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including this compound, as HIV-1 integrase inhibitors. Integrase plays a crucial role in the life cycle of HIV by facilitating the integration of viral DNA into the host genome.
Key Findings:
- Inhibitory Potency : Compounds derived from indole-2-carboxylic acid have demonstrated significant inhibitory effects on HIV-1 integrase, with IC50 values ranging from 0.13 μM to 6.85 μM for various derivatives .
- Mechanism of Action : The binding conformation analysis indicates that the indole core and carboxyl group effectively chelate Mg²⁺ ions within the active site of integrase, enhancing inhibitory activity .
- Structural Modifications : The introduction of long-chain alkyl groups (such as butoxy) at specific positions on the indole core has been shown to improve binding interactions with integrase, potentially leading to enhanced antiviral efficacy .
Anticancer Activity
The biological activity of this compound has also been explored in the context of cancer treatment. Indole derivatives are known for their cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain indole derivatives exhibit significant cytotoxic effects against malignant brain tumor cells, suggesting potential applications in cancer therapy .
- Mechanism of Action : The mechanism often involves apoptosis induction through interaction with DNA or other cellular targets, leading to cell death in neoplastic cells .
Summary of Biological Activities
| Activity Type | Compound | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiviral | This compound | 0.13 - 6.85 | Integrase inhibition via Mg²⁺ chelation |
| Anticancer | This compound | Varies by cell line | Induction of apoptosis |
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 6-butoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-3-4-7-18-11-6-5-10-8-13(14(16)17-2)15-12(10)9-11/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
JPEZJDIXAOJSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















